2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)cyclohexan-1-amine
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Overview
Description
2-Methyl-N-(1,2,3-thiadiazol-4-ylmethyl)cyclohexan-1-amine is a compound with a molecular formula of C10H17N3S and a molecular weight of 211.33 g/mol . This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)cyclohexan-1-amine typically involves the reaction of cyclohexan-1-amine with 2-methyl-1,2,3-thiadiazol-4-ylmethyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(1,2,3-thiadiazol-4-ylmethyl)cyclohexan-1-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, aryl halides, triethylamine, ethanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
2-Methyl-N-(1,2,3-thiadiazol-4-ylmethyl)cyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity or altering their function. This can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Uniqueness
2-Methyl-N-(1,2,3-thiadiazol-4-ylmethyl)cyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexan-1-amine moiety enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C10H17N3S |
---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
2-methyl-N-(thiadiazol-4-ylmethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C10H17N3S/c1-8-4-2-3-5-10(8)11-6-9-7-14-13-12-9/h7-8,10-11H,2-6H2,1H3 |
InChI Key |
DKPPSBRFSYTRAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NCC2=CSN=N2 |
Origin of Product |
United States |
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